molecular formula C9H7NO4S B11880762 8-Hydroxyquinoline-4-sulfonic acid CAS No. 57392-95-7

8-Hydroxyquinoline-4-sulfonic acid

Cat. No.: B11880762
CAS No.: 57392-95-7
M. Wt: 225.22 g/mol
InChI Key: JJQNWTGYQREOAW-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-4-sulfonic acid is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a hydroxyl group at the 8th position and a sulfonic acid group at the 4th position on the quinoline ring. This compound is known for its chelating properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyquinoline-4-sulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with sulfuric acid, which introduces the sulfonic acid group at the 4th position. The reaction is usually carried out under controlled temperature conditions to ensure the selective sulfonation at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is often purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyquinoline-4-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and physical properties .

Scientific Research Applications

8-Hydroxyquinoline-4-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxyquinoline-4-sulfonic acid involves its ability to chelate metal ions. The hydroxyl and sulfonic acid groups coordinate with metal ions, forming stable complexes. These complexes can interfere with metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound can also disrupt cellular membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the sulfonic acid group, which influences its solubility, reactivity, and chelating properties. This makes it particularly useful in applications requiring high water solubility and strong metal ion chelation .

Properties

CAS No.

57392-95-7

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

8-hydroxyquinoline-4-sulfonic acid

InChI

InChI=1S/C9H7NO4S/c11-7-3-1-2-6-8(15(12,13)14)4-5-10-9(6)7/h1-5,11H,(H,12,13,14)

InChI Key

JJQNWTGYQREOAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)S(=O)(=O)O

Origin of Product

United States

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